molecular formula C16H24BNO4 B14067992 (2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid

(2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid

Cat. No.: B14067992
M. Wt: 305.2 g/mol
InChI Key: AIYVKPFZQAZVTC-UHFFFAOYSA-N
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Description

(2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine ring protected by a tert-butoxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. The tert-butoxycarbonyl group is introduced to protect the nitrogen atom during subsequent reactions.

    Attachment of the Phenyl Ring: The phenyl ring is then attached to the piperidine ring through a nucleophilic substitution reaction.

    Introduction of the Boronic Acid Group: The final step involves the introduction of the boronic acid group to the phenyl ring. This is typically achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Palladium catalysts and ligands are often employed in substitution reactions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Hydroxyl-substituted phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the development of enzyme inhibitors and probes for biological studies.

    Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly in the field of oncology.

    Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid is primarily related to its ability to form reversible covalent bonds with biological targets. The boronic acid group interacts with diols and hydroxyl groups in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is crucial in the development of enzyme inhibitors and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    (2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)boronic acid: Similar structure but with a different position of the piperidine ring.

    (2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Contains a pyrazole ring instead of a phenyl ring.

    (2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-imidazol-4-yl)acetic acid: Contains an imidazole ring instead of a phenyl ring.

Uniqueness

The uniqueness of (2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid lies in its specific substitution pattern and the presence of the boronic acid group. This combination imparts unique reactivity and binding properties, making it a valuable compound in various fields of research and development.

Properties

Molecular Formula

C16H24BNO4

Molecular Weight

305.2 g/mol

IUPAC Name

[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]phenyl]boronic acid

InChI

InChI=1S/C16H24BNO4/c1-16(2,3)22-15(19)18-10-6-7-12(11-18)13-8-4-5-9-14(13)17(20)21/h4-5,8-9,12,20-21H,6-7,10-11H2,1-3H3

InChI Key

AIYVKPFZQAZVTC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2CCCN(C2)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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